Anticancer agents: Derivatives containing the (2-Methylbenzo[d]oxazol-7-yl)methanol moiety have been explored for their potential anticancer activities. For example, 4-((4-(Cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide, incorporating the (2-Methylbenzo[d]oxazol-7-yl)methanol substructure, shows promise as a treatment for solid tumors and hematological cancers. [, ]
FGFR4 inhibitors: Research into enantioselective inhibitors targeting the fibroblast growth factor receptor 4 (FGFR4) has identified a compound, 1-(3-(4-amino-5-(7-methoxy-5-methylbenzo[b]thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidin-1-yl)prop-2-en-1-one, with significant potential. This compound, structurally related to (2-Methylbenzo[d]oxazol-7-yl)methanol, showcases the importance of chirality in influencing its inhibitory activity against FGFR4. []
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6